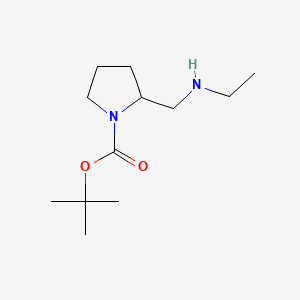

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(ethylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMARTBPQCEJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693569 | |

| Record name | tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-02-9 | |

| Record name | tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyrrolidine ring, a common scaffold in numerous biologically active compounds, and a Boc-protected amine, makes it a versatile intermediate for the synthesis of complex molecular architectures.[1] The presence of a stereocenter at the 2-position of the pyrrolidine ring allows for the development of enantiomerically pure drug candidates, a critical aspect in modern pharmacology to enhance therapeutic efficacy and minimize off-target effects.

This guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its pivotal role in drug discovery.

The compound is identified by the following CAS numbers:

-

(S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: 1009075-39-1[2]

-

(R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: 1009075-40-4[3][4]

-

This compound (racemic): 1289385-02-9[5]

Synthesis via Reductive Amination: A Robust and Scalable Approach

The most common and efficient method for the synthesis of this compound is through the reductive amination of the corresponding primary amine, tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, with acetaldehyde. This reaction is a cornerstone of C-N bond formation in organic synthesis.[6]

The process involves the initial formation of an imine intermediate from the reaction between the primary amine and acetaldehyde, which is then reduced in situ to the desired secondary amine. The use of a mild reducing agent is crucial to selectively reduce the imine without affecting the carbonyl group of the starting aldehyde.

Experimental Protocol:

Materials:

-

tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (starting material)

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a solution of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add acetaldehyde (1.1-1.5 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram:

Caption: Reductive amination synthesis workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number (S)-enantiomer | 1009075-39-1 | [2] |

| CAS Number (R)-enantiomer | 1009075-40-4 | [3][4] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3] |

| Molecular Weight | 228.33 g/mol | [2][3] |

| Appearance | Varies (typically an oil or solid) | |

| Boiling Point (Predicted) | 299.2 ± 13.0 °C at 760 mmHg | [3] |

| Storage | Store in a dry, sealed place at 2-8°C | [3] |

Applications in Drug Development: A Scaffold for Innovation

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective binding to biological targets.

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications in various disease areas, including:

-

Oncology: The pyrrolidine scaffold is a key component of numerous anticancer agents.

-

Antiviral and Antimicrobial Agents: Its structural features can be incorporated into molecules designed to inhibit viral replication or bacterial growth.

-

Central Nervous System (CNS) Disorders: The pyrrolidine moiety is present in drugs targeting CNS receptors and enzymes.

The ethylamino side chain of this molecule provides a point for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The Boc-protecting group can be readily removed under acidic conditions, revealing a primary amine that can be further elaborated.

Logical Relationship in Drug Discovery:

Caption: From building block to drug candidate.

Conclusion

This compound is a chemically versatile and pharmaceutically relevant building block. Its straightforward synthesis via reductive amination and the presence of multiple functionalization points make it an attractive starting material for the discovery of novel therapeutics. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the importance of chiral intermediates like this pyrrolidine derivative will undoubtedly increase. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to support the endeavors of researchers and scientists in the field of drug development.

References

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. (URL: [Link])

-

tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 - PubChem. (URL: [Link])

-

This compound CAS#: 1289385-02-9 • ChemWhat. (URL: [Link])

-

Available Synple Chem Reagent Cartridges. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

-

(S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | 1009075-39-1 - Appchem. (URL: [Link])

-

Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Publishing. (URL: [Link])

Sources

- 1. tert-Butyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate () for sale [vulcanchem.com]

- 2. appchemical.com [appchemical.com]

- 3. CAS 1009075-40-4 | (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate - Synblock [synblock.com]

- 4. (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxy… [cymitquimica.com]

- 5. chemwhat.com [chemwhat.com]

- 6. organicreactions.org [organicreactions.org]

A Technical Guide to tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold in Modern Chemistry

The pyrrolidine ring system is a privileged scaffold in medicinal chemistry and asymmetric synthesis. Its conformational rigidity, inherent chirality, and versatile functionalization points make it a cornerstone for the development of novel therapeutics and catalysts. Within this class, N-Boc protected derivatives such as tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate serve as critical chiral building blocks. The tert-butoxycarbonyl (Boc) protecting group provides robust stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, a feature essential for multi-step synthetic campaigns. This guide provides an in-depth examination of the title compound, focusing on its physicochemical properties, a validated synthetic pathway with mechanistic considerations, and its potential applications in the field of drug discovery.

Physicochemical and Structural Properties

This compound is a chiral secondary amine whose properties are defined by its N-Boc protected pyrrolidine core and the ethylaminomethyl side chain at the C2 position. The presence of a stereocenter at this position means the compound exists as two distinct enantiomers, (R) and (S), as well as a racemic mixture. The specific enantiomer used is critical in drug development, as biological activity is often stereospecific.

The key quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3] |

| Molecular Weight | 228.33 g/mol | [2][3][4] |

| CAS Number (S)-enantiomer | 1009075-39-1 | [2][5] |

| CAS Number (R)-enantiomer | 1009075-40-4 | [3][4] |

| CAS Number (unspecified) | 1289385-02-9 | [1][6] |

| Predicted Boiling Point | 299.2 ± 13.0 °C at 760 mmHg | [3][5] |

| Predicted Density | 0.993 g/cm³ | [1] |

Synthesis and Mechanistic Insights: Reductive Amination Pathway

The most reliable and common strategy for synthesizing secondary amines of this type is through reductive amination. This method involves the reaction of an aldehyde with a primary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine. This approach is favored for its high efficiency, mild reaction conditions, and broad substrate scope.

Retrosynthetic Rationale

The target molecule can be disconnected at the C-N bond of the secondary amine, leading back to two readily available starting materials: (S)- or (R)-tert-butyl 2-formylpyrrolidine-1-carboxylate and ethylamine. The forward reaction is a classic reductive amination. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. Its mildness prevents the reduction of the starting aldehyde, and it is particularly effective for the reduction of iminium ions generated from hindered aldehydes and amines.

Experimental Protocol: Synthesis of (S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

This protocol describes a self-validating system for the synthesis, purification, and confirmation of the target compound.

Materials:

-

(S)-tert-butyl 2-formylpyrrolidine-1-carboxylate

-

Ethylamine (2.0 M solution in THF)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Amine Addition: Add ethylamine solution (1.2 eq) to the stirred solution at room temperature. The causality for using a slight excess of the amine is to drive the imine formation equilibrium forward.

-

pH Adjustment & Imine Formation: Add glacial acetic acid (1.1 eq). The acid serves as a catalyst to promote the dehydration of the intermediate hemiaminal, thereby accelerating the formation of the electrophilic iminium ion, which is the species that is ultimately reduced. Allow the mixture to stir for 20-30 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The choice of STAB is critical; its steric bulk and moderate reactivity allow for the selective reduction of the iminium ion in the presence of the starting aldehyde. An exotherm may be observed; control the addition rate to maintain the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde.

-

Aqueous Workup (Quenching): Once the reaction is complete, slowly pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to quench the excess acid and any remaining reducing agent.

-

Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification & Characterization: The crude oil can be further purified by flash column chromatography on silica gel if necessary. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the outcome.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the reductive amination process described above.

Caption: Synthetic workflow for the reductive amination protocol.

Core Applications in Research and Drug Development

While this compound may not be an active pharmaceutical ingredient (API) itself, it represents a highly valuable class of chiral intermediates. Its structural motifs are present in a wide array of biologically active molecules.

-

Scaffold for Library Synthesis: The secondary amine provides a reactive handle for further diversification. It can undergo acylation, alkylation, sulfonylation, or arylation reactions to rapidly generate a library of novel compounds for high-throughput screening.

-

Precursor for Complex Molecules: The pyrrolidine core is central to many drugs. For instance, related pyrrolidine derivatives are key intermediates in the synthesis of advanced therapeutics like the β-lactamase inhibitor Avibactam[7][8] and novel antidepressant agents. The ethylamino side chain can be a key pharmacophoric element or a vector for directing the molecule to a specific biological target.

-

Asymmetric Catalysis: Chiral amines and their derivatives are often used as ligands in metal-catalyzed asymmetric reactions or as organocatalysts themselves. This compound could serve as a precursor for developing new catalytic systems.

The utility of this molecule lies in its combination of a protected, stereodefined core and a functional side chain, making it an adaptable and powerful tool for medicinal chemists.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Based on supplier recommendations for analogous compounds, it should be stored in a tightly sealed container in a cool, dry place.[3] Long-term storage at refrigerated temperatures (2-8°C) is advisable to ensure stability.[5]

-

Toxicology: The toxicological properties have not been extensively investigated. It should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its well-defined structure, characterized by the stable Boc-protecting group and a chiral pyrrolidine framework, makes it an invaluable asset for drug discovery and development. The straightforward and high-yielding synthesis via reductive amination allows for reliable access to enantiomerically pure material. For researchers and scientists, this compound represents not just a molecule, but a gateway to a vast chemical space of potentially life-saving therapeutics.

References

-

ChemWhat. This compound CAS#: 1289385-02-9. [Link]

-

Appchem. (S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | 1009075-39-1. [Link]

-

PubChem. (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring the Synthesis and Applications of tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate Product Introduction. [Link]

-

Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Link]

-

PubChem. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. [Link]

-

ResearchGate. New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. appchemical.com [appchemical.com]

- 3. CAS 1009075-40-4 | (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate - Synblock [synblock.com]

- 4. (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxy… [cymitquimica.com]

- 5. Tert-butyl (S)-2-((ethylamino)methyl)pyrrolidine-1-carboxylate,1009075-39-1-Amadis Chemical [amadischem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

A Technical Guide to tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides an in-depth analysis of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. This document elucidates the compound's core chemical and physical properties, outlines a robust and rational synthetic pathway, and explores its applications as a versatile intermediate. By integrating field-proven insights with established chemical principles, this guide serves as a critical resource for researchers and scientists aiming to leverage this molecule in the design and synthesis of novel chemical entities. We will delve into the stereospecific nature of this compound, the strategic role of its orthogonal protecting groups, and the practical considerations for its handling and characterization.

Molecular Identity and Physicochemical Properties

This compound is a disubstituted pyrrolidine derivative. The presence of a chiral center at the C2 position of the pyrrolidine ring means it exists as two enantiomers, (R) and (S), as well as a racemic mixture. The molecule's utility is greatly enhanced by the presence of a tert-butoxycarbonyl (Boc) group protecting the pyrrolidine nitrogen, which allows for selective chemical manipulation of the secondary ethylamino side chain.

The key identifiers and properties are summarized below. It is important to note that while some experimental data is available, many physical properties are computationally predicted due to the compound's primary use as a synthetic intermediate rather than a final product.

| Property | Data | Source(s) |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3] |

| Molecular Weight | 228.33 g/mol | [2][3][4] |

| CAS Number (R)-enantiomer | 1009075-40-4 | [3][4] |

| CAS Number (S)-enantiomer | 1009075-39-1 | [2] |

| CAS Number (Racemic) | 1289385-02-9 | [1] |

| Synonyms | 2-[(Ethylamino)methyl]-1-pyrrolidinecarboxylic acid tert-butyl ester | [1] |

| Predicted Density | ~0.993 g/cm³ | [1] |

| Predicted Boiling Point | 299.2 °C at 760 mmHg | [3] |

Synthesis and Mechanistic Rationale

The synthesis of enantiomerically pure this compound is most effectively achieved starting from a commercially available, enantiopure precursor such as Boc-prolinol. The following protocol describes a reliable two-step process from (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Causality Behind Experimental Choices

-

Starting Material: (S)-Boc-prolinol is chosen as it provides the desired stereochemistry at the C2 position from the outset. The Boc group is a crucial feature; it is stable under the conditions of the first step but can be selectively removed later without affecting other functional groups.

-

Activation of the Hydroxyl Group: The primary alcohol of Boc-prolinol is a poor leaving group (-OH). To facilitate nucleophilic substitution, it must be converted into a good leaving group. Tosylation (using p-toluenesulfonyl chloride) is an excellent choice as it forms a stable tosylate ester that is highly reactive towards nucleophiles. The use of a non-nucleophilic base like triethylamine (TEA) is critical to neutralize the HCl byproduct without competing with the tosylation reaction.

-

Nucleophilic Substitution: Ethylamine serves as the nucleophile, displacing the tosylate group via an Sₙ2 reaction. This reaction proceeds with an inversion of configuration at the carbon bearing the leaving group, but since the reaction is on the methylene (-CH₂) carbon of the side chain, the stereocenter at C2 of the pyrrolidine ring remains unaffected. Using an excess of ethylamine can also serve as the base to neutralize any generated acid.

Representative Synthetic Protocol

Step 1: Tosylation of (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Dissolve (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

-

Add triethylamine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 4-6 hours).

-

Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Ethylamine

-

Dissolve the crude tosylate from the previous step in a polar aprotic solvent such as acetonitrile.

-

Add a solution of ethylamine (3.0 eq or greater, often as a solution in THF or as a condensed gas) to the reaction mixture.

-

Seal the reaction vessel and heat to 50-60 °C. The reaction progress should be monitored by LC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ethylamine.

-

Purify the residue using flash column chromatography (typically with a gradient of methanol in dichloromethane) to yield the final product, (S)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate.

Synthetic Workflow Diagram

Applications in Research and Drug Development

The title compound is a valuable intermediate due to its orthogonally protected diamine structure. This allows for sequential, controlled functionalization at two different nitrogen atoms.

-

Primary Amine Equivalent: The ethylamino group can be further elaborated. For instance, it can undergo acylation to form amides, reductive amination to create tertiary amines, or be used in other coupling reactions.

-

Secondary Amine Scaffolding: The Boc group on the pyrrolidine ring is stable to many reaction conditions but can be cleanly removed with a strong acid like trifluoroacetic acid (TFA). This unmasks the secondary amine of the pyrrolidine ring, making it available for reactions such as amide bond formation, sulfonylation, or alkylation.

This dual functionality makes the compound a powerful tool for building combinatorial libraries and for the structure-activity relationship (SAR) studies essential in drug discovery. The pyrrolidine scaffold itself is a privileged structure found in numerous biologically active compounds.

Logical Workflow for Selective Functionalization

The following diagram illustrates the logical choices available to a medicinal chemist when using this building block.

Predictive Spectroscopic Characterization

While specific experimental spectra are not widely published, the structure of the molecule allows for a confident prediction of its key spectroscopic features.

| Technique | Feature | Predicted Chemical Shift / Value |

| ¹H NMR | tert-butyl protons (9H) | ~1.4 ppm (singlet) |

| Ethyl -CH₃ (3H) | ~1.1 ppm (triplet) | |

| Ethyl -CH₂ (2H) | ~2.6 ppm (quartet) | |

| Pyrrolidine protons (7H) & Side-chain -CH₂ (2H) | 1.6 - 3.5 ppm (complex, overlapping multiplets) | |

| ¹³C NMR | tert-butyl -C(CH₃)₃ | ~28.5 ppm |

| tert-butyl -C(CH₃)₃ | ~80.0 ppm | |

| Pyrrolidine & Ethyl carbons | 15 - 60 ppm | |

| Carbamate C=O | ~154 ppm | |

| LR-MS | Molecular Ion (M+H)⁺ | m/z = 229.3 |

| IR | Carbamate C=O stretch | ~1690 cm⁻¹ |

| N-H stretch (secondary amine) | ~3300 cm⁻¹ (broad) |

These predicted values are based on standard chemical shift tables and data from structurally similar compounds.[5][6] Experimental values may vary depending on the solvent and other conditions.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. While a specific safety data sheet (SDS) may be vendor-specific, the hazards can be inferred from related chemical structures.

-

Hazards: Likely to be classified as a skin and eye irritant.[7][8] Inhalation of vapors or aerosols should be avoided.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety goggles.[7][9]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[9][10] Avoid creating dust or aerosols.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] It is generally stable under recommended storage conditions.

References

-

ChemWhat. This compound CAS#: 1289385-02-9. [Link]

-

Appchem. (S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | 1009075-39-1. [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: tert-Butyl (3R)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate. [Link]

-

J & W PharmLab, LLC. Material Safety Data Sheet: 2-(2-Chloro-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. [Link]

-

Fernández-la-Villa, A., et al. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Bioscience Reports. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]

-

Organic Syntheses. SYNTHESIS OF A β-KETOESTER BY CLAISEN CONDENSATION AND ITS ASYMMETRIC REDUCTION. [Link]

-

PubChem. (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate. [Link]

-

AMERICAN ELEMENTS. (S)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate. [Link]

-

PubChem. tert-butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate. [Link]

-

Reddy, G. S., et al. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. [Link]

-

Stauffer, S. R., et al. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. appchemical.com [appchemical.com]

- 3. CAS 1009075-40-4 | (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate - Synblock [synblock.com]

- 4. (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxy… [cymitquimica.com]

- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. tert-butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate | C10H20N2O2 | CID 96620111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jwpharmlab.com [jwpharmlab.com]

- 10. kishida.co.jp [kishida.co.jp]

"tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate" synthesis route

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in pharmacologically active agents.[1][2] This five-membered nitrogen heterocycle is a key component in numerous natural products and is featured in over 20 FDA-approved drugs, a testament to its versatile role in drug design.[1][3] The scaffold's non-planar, flexible nature allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets like enzymes and receptors.[4][5] Furthermore, the pyrrolidine motif can enhance a drug's aqueous solubility and overall pharmacokinetic profile.[5]

Within this valuable class of compounds, this compound serves as a critical chiral building block. Its structure combines a Boc-protected pyrrolidine ring, which controls reactivity and provides lipophilicity, with a secondary ethylamine side chain that offers a vector for further functionalization. This unique combination makes it an indispensable intermediate for constructing more complex molecules, particularly in the development of novel therapeutics. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles and providing actionable experimental protocols for research and development professionals.

Primary Synthetic Strategy: Reductive Amination of a Pyrrolidine Aldehyde

The most direct and widely employed method for the synthesis of this compound is the reductive amination of its corresponding aldehyde precursor. This strategy is favored for its high efficiency, operational simplicity, and the commercial availability of the starting materials. The overall transformation consists of two key mechanistic steps: the formation of an intermediate iminium ion followed by its in-situ reduction.

Mechanism of Action: Iminium Ion Formation and Hydride Reduction

Reductive amination is a robust C-N bond-forming reaction.[6][7] The process begins with the nucleophilic attack of a primary amine (ethylamine) on the carbonyl carbon of the aldehyde (tert-butyl 2-formylpyrrolidine-1-carboxylate). This is followed by dehydration to form a transient Schiff base, or imine. Under the typically acidic or neutral conditions of the reaction, the imine nitrogen is protonated, generating a highly electrophilic iminium ion. A mild reducing agent, selectively chosen for its preference for the C=N double bond over the C=O bond, then delivers a hydride to the iminium carbon, yielding the final secondary amine product.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of the target molecule from tert-butyl (S)-2-formylpyrrolidine-1-carboxylate. The (R)-enantiomer can be synthesized by starting with the corresponding (R)-aldehyde.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| tert-Butyl (S)-2-formylpyrrolidine-1-carboxylate[8] | 199.25 | 10.0 | 1.99 g |

| Ethylamine (2.0 M solution in THF) | 45.07 | 12.0 | 6.0 mL |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 15.0 | 3.18 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Acetic Acid (optional) | 60.05 | catalytic | ~0.1 mL |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (S)-2-formylpyrrolidine-1-carboxylate (1.99 g, 10.0 mmol).

-

Solvent Addition: Dissolve the aldehyde in dichloromethane (50 mL).

-

Amine Addition: Add the ethylamine solution (6.0 mL, 12.0 mmol) to the flask. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stirring: Stir the mixture at room temperature (20-25°C) for 1-2 hours to allow for imine formation. Monitor the reaction progress by TLC or LC-MS.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 15 minutes. Note: The reaction may be mildly exothermic.

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-18 hours, or until the starting aldehyde is fully consumed as indicated by TLC/LC-MS analysis.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl (S)-2-((ethylamino)methyl)pyrrolidine-1-carboxylate as a colorless to pale yellow oil.[9]

Rationale for Reagent Selection:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is the preferred choice for reductive aminations. It is less basic and more selective for imines and iminium ions compared to other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). Its mild nature prevents the undesired reduction of the starting aldehyde to an alcohol and it is not water-sensitive, simplifying the experimental setup.

Alternative Synthetic Strategy: N-Alkylation of an Amine Precursor

An alternative and equally viable route involves the direct N-alkylation of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate. This method is particularly useful if the primary amine precursor is more readily available or cost-effective than the aldehyde.

Mechanism of Action: Sₙ2 Nucleophilic Substitution

This pathway follows a classical Sₙ2 mechanism. The primary amine on the pyrrolidine building block acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide. A non-nucleophilic base is required to neutralize the hydrogen halide byproduct generated during the reaction. The primary challenge in this approach is controlling the degree of alkylation, as the desired secondary amine product can be further alkylated to form a tertiary amine. This is typically managed by using a slight excess of the starting primary amine relative to the alkylating agent.

Key Precursor Synthesis: From (S)-Prolinol

The required starting material, (S)-1-Boc-2-(aminomethyl)pyrrolidine, is commercially available but can also be synthesized from the inexpensive chiral pool starting material, (S)-prolinol, in a reliable multi-step sequence.[10]

-

Boc Protection: The pyrrolidine nitrogen of (S)-prolinol is protected using di-tert-butyl dicarbonate ((Boc)₂O).

-

Alcohol Activation: The primary alcohol is converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl).

-

Azide Displacement: The mesylate is displaced with sodium azide (NaN₃) in an Sₙ2 reaction to form an azidomethyl intermediate.

-

Reduction: The azide is reduced to the primary amine using catalytic hydrogenation (H₂/Pd/C) or a hydride source like lithium aluminum hydride (LiAlH₄).[10]

Conclusion

The synthesis of this compound is efficiently achieved through well-established synthetic organic chemistry methodologies. Reductive amination stands out as the most direct and high-yielding approach, leveraging a stable aldehyde precursor and a mild, selective reducing agent. The alternative N-alkylation route provides a solid strategic backup, contingent on the availability of the corresponding primary amine. Both pathways offer robust and scalable solutions for producing this valuable chiral building block, thereby empowering researchers and drug development professionals in their quest to design and create the next generation of therapeutics.

References

- BenchChem. (2025). (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery. Benchchem.

- Li Petri, G., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- PharmaBlock. (n.d.).

- BenchChem. (2025).

- Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- (n.d.).

- PubChem. (n.d.). tert-butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate.

- King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses Procedure.

- CymitQuimica. (n.d.). (R)-tert-Butyl 2-((ethylamino)methyl)

- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Sigma-Aldrich. (n.d.). (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97%.

- Appchem. (n.d.). (S)-tert-Butyl 2-((ethylamino)methyl)

- (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.

- Jamison, C. R., et al. (n.d.).

- (n.d.). Process for the preparation of 2-aminomethyl-pyrrolidine.

- PubChem. (n.d.). (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate.

- PubChem. (n.d.). tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate.

- (n.d.). Further reactions on reductive amination products with key building....

- PubChem. (n.d.). tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate.

- PubChem. (n.d.). tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate.

- (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- ChemWhat. (n.d.). tert-butyl 2-((ethylamino)methyl)

- Habibi, A., et al. (2003). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates.

- PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate.

- (n.d.). Scope of the synthesis of pyrrolidinones by reductive amination of....

- (n.d.). (S)-tert-butyl 3-(isopropylamino)

- (2016). How to do alkylation of NHBOc amines using alkyl bromide?.

- (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.

- Coldham, I., & Leonori, D. (2010). Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. Journal of Organic Chemistry.

- (n.d.). sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane....

- Jamison, C. R., et al. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis. PubMed.

- (n.d.). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor.

- (n.d.). Available Synple Chem Reagent Cartridges.

- Muthusamy, S. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. A general carbonyl alkylative amination for tertiary amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Available Synple Chem Reagent Cartridges [synplechem.com]

- 8. tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | C10H17NO3 | CID 2734674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. appchemical.com [appchemical.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of Solubility in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, aqueous solubility stands as a critical gatekeeper to a compound's ultimate success. Poor solubility can cripple a promising candidate, leading to low bioavailability, unreliable in vitro assay results, and significant formulation challenges that can stall or terminate development.[1][2][3]

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to explore three-dimensional chemical space and serve as a versatile building block in compounds targeting a wide array of diseases.[4][5][6][7] The incorporation of a pyrrolidine motif can enhance aqueous solubility and improve other key physicochemical properties.[4][5] This guide focuses on This compound (CAS: 1289385-02-9), a compound featuring this important scaffold.

Compound Profile: Predicting Solubility from Structure

Before embarking on experimental work, a structural analysis of this compound provides valuable insight into its potential solubility characteristics.

The molecule possesses distinct hydrophilic and hydrophobic regions:

-

Hydrophilic Center: The secondary amine within the (ethylamino)methyl side chain is basic and is expected to be protonated at physiological and acidic pH. This protonation creates a positive charge, significantly enhancing its interaction with polar solvents like water.

-

Hydrophobic Moieties: The tert-butoxycarbonyl (Boc) protecting group is notably lipophilic and bulky.[11] This group, along with the ethyl group and parts of the pyrrolidine ring, will contribute negatively to aqueous solubility. The Boc group is often employed to modify solubility characteristics during synthesis, but its presence in a final compound requires careful solubility assessment.[11][12]

Predicted Behavior: The presence of the basic amine suggests that the aqueous solubility of this compound will be highly pH-dependent. Solubility is expected to be significantly higher at acidic pH (e.g., pH 1.2–5) where the amine is fully protonated, and lower at neutral to basic pH (e.g., pH 7.4 and above) where the free base form predominates. The large hydrophobic Boc group may limit the overall solubility even at lower pH.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is typically measured in two distinct ways: kinetic and thermodynamic. Understanding the difference is crucial for correct data interpretation.

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates out of a solution when added from a concentrated organic stock (usually DMSO).[3][13][14] It answers the question: "To what extent does the compound precipitate?"[1] While fast and useful for early-stage screening of large compound libraries, kinetic solubility can often overestimate the true solubility, as it may reflect the formation of amorphous precipitates or supersaturated solutions.[15]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period until a saturated solution is formed.[2][13] This method answers the question: "To what extent does the compound dissolve?"[1] Thermodynamic solubility is the gold standard for lead optimization and preclinical development, as it reflects the most stable state and is more predictive of in vivo performance.[2][3]

For a candidate progressing through drug development, determining the thermodynamic solubility is essential.

PART 1: Thermodynamic (Equilibrium) Solubility Determination

This protocol describes the "gold standard" shake-flask method to determine the equilibrium solubility of a solid compound in various aqueous buffers.

Experimental Workflow: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Buffers:

-

Prepare a set of aqueous buffers covering the physiologically relevant pH range. Recommended buffers include:

-

pH 1.2 (0.1 N HCl)

-

pH 4.5 (Acetate buffer)

-

pH 6.8 or 7.4 (Phosphate buffer, e.g., PBS)

-

-

Ensure all buffers are prepared at the intended experimental temperature (e.g., 37°C), as pH can be temperature-dependent.

-

-

Compound Addition:

-

Into separate, appropriately sized glass vials, weigh an excess amount of solid this compound (e.g., 2-5 mg). The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Add a precise volume (e.g., 1.0 mL) of each prepared buffer to the corresponding vials.

-

Perform each condition in triplicate (n=3) for statistical validity.

-

-

Equilibration:

-

Sample Processing:

-

After incubation, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed for a short period to let the solid material settle.

-

Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.

-

Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.45 µm PVDF) into a clean collection vial. This step is critical to separate the saturated solution from any remaining solid.

-

-

Quantification by HPLC-UV:

-

Method Development: Develop a reverse-phase HPLC-UV method capable of resolving and quantifying the target compound. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a common starting point.[13] Select a detection wavelength (e.g., 215 nm) where the compound has adequate absorbance.

-

Calibration Curve: Prepare a set of calibration standards of known concentrations by dissolving the compound in a suitable solvent (e.g., 50:50 acetonitrile/water).

-

Sample Analysis: Dilute the filtered samples with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Inject the standards and diluted samples onto the HPLC system.

-

Calculation: Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve. Back-calculate the original concentration in the undiluted filtrate to determine the solubility.

-

PART 2: Kinetic Solubility Determination (96-Well Plate Format)

This protocol describes a higher-throughput method suitable for early discovery, where compound availability may be limited.

Experimental Workflow: Kinetic Solubility

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Detailed Step-by-Step Protocol

-

Stock Solution Preparation:

-

Plate Preparation:

-

Using a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells. For a final DMSO concentration of 1-2%, this volume will typically be 98-198 µL.

-

-

Compound Addition and Incubation:

-

Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the buffer-containing wells to reach the target theoretical concentration (e.g., 100-200 µM).

-

Seal the plate and mix thoroughly.

-

Incubate the plate at room temperature for a set period, typically 1.5 to 2 hours, with shaking.[3][14][18]

-

-

Separation of Precipitate:

-

After incubation, separate the soluble fraction from any precipitate. This is commonly done by:

-

-

Quantification:

-

Analyze the concentration of the compound in the supernatant.

-

Prepare standards by diluting the 10 mM DMSO stock into the same buffer/DMSO mixture used for the assay.

-

Quantification can be performed by HPLC-UV (most accurate), LC-MS, or direct UV-Vis spectroscopy in a plate reader if the compound has a suitable chromophore and there are no interfering substances.[19][20]

-

PART 3: Solubility in Organic Solvents

Determining solubility in organic solvents is critical for synthetic chemistry, purification, and formulation development. The shake-flask method described for thermodynamic solubility can be adapted for this purpose.

-

Solvent Selection: Choose a range of common organic solvents, such as:

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Isopropanol (IPA)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Toluene

-

-

Procedure: Follow the same steps as the thermodynamic aqueous solubility protocol (weighing excess solid, adding a known volume of solvent, equilibrating for 24h, filtering, and quantifying via HPLC-UV).

-

Quantification Note: Ensure the calibration standards are prepared in the same organic solvent or a miscible mixture to avoid analytical errors.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables.

Table 1: Aqueous Thermodynamic Solubility Data

| pH of Buffer | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Mean Solubility (µM) ± SD |

|---|---|---|---|

| 1.2 | 37 | [Enter Data] | [Enter Data] |

| 4.5 | 37 | [Enter Data] | [Enter Data] |

| 7.4 | 37 | [Enter Data] | [Enter Data] |

| Other | [e.g., 25] | [Enter Data] | [Enter Data] |

Table 2: Organic Solvent Solubility Data (at 25°C)

| Solvent | Mean Solubility (mg/mL) ± SD | Classification |

|---|---|---|

| Methanol | [Enter Data] | [e.g., Freely Soluble] |

| Ethanol | [Enter Data] | [e.g., Soluble] |

| Dichloromethane | [Enter Data] | [e.g., Sparingly Soluble] |

| Ethyl Acetate | [Enter Data] | [e.g., Slightly Soluble] |

| Toluene | [Enter Data] | [e.g., Very Slightly Soluble] |

| Acetonitrile | [Enter Data] | [e.g., Soluble] |

Interpreting the Results:

-

pH-Solubility Profile: A significant increase in solubility at lower pH values would confirm the basic nature of the compound and is a critical parameter for predicting oral absorption.

-

Implications for Formulation: If the compound exhibits low solubility at neutral pH (< 0.1 mg/mL), it may be classified as poorly soluble.[21][22] This would indicate a potential need for enabling formulation strategies, such as salt formation (e.g., creating a hydrochloride salt) or the use of lipid-based or amorphous solid dispersion systems to improve oral bioavailability.[21][22][23][24][25]

Conclusion

This guide provides a comprehensive framework for rigorously determining the solubility of This compound . By executing the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the critical data needed to make informed decisions in the drug discovery and development process. A thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a foundational pillar upon which successful preclinical and clinical development is built.

References

- Warren Center for Neuroscience Drug Discovery. (2025). Kinetic Solubility 96–Well Protocol. Vanderbilt University.

-

Guerrieri, P., & D'Souza, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

-

World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

-

Rossi, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]

-

Szigetvári, Á., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Wen, Y., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Capsugel. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Lonza. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1289385-02-9. ChemWhat. [Link]

-

Möschwitzer, J. P. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Scientia Pharmaceutica. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS. [Link]

-

Rossi, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

-

Smietanska, K., et al. (2021). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. ResearchGate. [Link]

-

Hoelke, B., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical and Bioanalytical Chemistry. [Link]

-

Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

-

Deadman, J. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Appchem. (n.d.). (S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate. Appchem. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

R-Akrich, K., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Organic Syntheses. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Yavari, I., et al. (2003). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. Synthetic Communications. [Link]

-

Synple Chem. (n.d.). Application Note - N-Boc Deprotection. Scribd. [Link]

-

PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Synple Chem. (n.d.). Application Note - N-Boc Protection. Scribd. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemwhat.com [chemwhat.com]

- 9. appchemical.com [appchemical.com]

- 10. (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxy… [cymitquimica.com]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. scribd.com [scribd.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. researchgate.net [researchgate.net]

- 16. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. static1.squarespace.com [static1.squarespace.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 23. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]

- 24. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Elucidating the Mechanism of Action of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

Foreword

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp³-hybridized structure allows for intricate three-dimensional arrangements of functional groups, making it an ideal pharmacophore for engaging with complex biological targets.[3] Molecules incorporating this five-membered heterocycle have demonstrated a vast range of biological activities, including potent enzyme inhibition and modulation of central nervous system targets.[4][5][6]

This guide concerns tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate (hereafter referred to as Compound X), a molecule of interest whose specific biological activity and mechanism of action are not yet characterized in public-domain literature. The presence of the N-Boc protected pyrrolidine core, substituted at the 2-position with an ethylaminomethyl group, presents several intriguing possibilities for biological interaction.

This document is structured not as a review of established facts, but as a proactive, in-depth technical roadmap for researchers and drug development professionals. It provides the foundational logic and detailed experimental frameworks required to systematically investigate, identify, and validate the mechanism of action of this novel chemical entity. Our approach is grounded in established principles of pharmacology and drug discovery, designed to guide the scientific inquiry from initial hypothesis to mechanistic confirmation.

Structural Analysis and Mechanistic Hypotheses

Compound X possesses three key structural features that inform our initial hypotheses:

-

The Pyrrolidine Scaffold: A privileged structure in neuroscience, known to be a component of agents targeting mood disorders, anxiety, and neurodegenerative diseases.[7]

-

The N-Boc Protecting Group: This bulky tert-butoxycarbonyl group protects the secondary amine of the pyrrolidine ring. While often considered a synthetic handle, its presence creates a distinct lipophilic profile and may influence binding. In many applications, its removal is a key step to unmask a bioactive secondary amine.[3]

-

The 2-((ethylamino)methyl) Side Chain: This flexible chain contains a secondary amine (the ethylamino group) which can act as a hydrogen bond donor or acceptor, and a basic nitrogen center that will be protonated at physiological pH. This feature is critical for forming ionic bonds or key hydrogen bonding interactions within a target's binding pocket.

Based on these features and the broad activities of related pyrrolidine derivatives, we can formulate several primary hypotheses for the mechanism of action of Compound X.

Hypothesized Target Classes:

-

Enzyme Inhibitor: Many pyrrolidine derivatives are known enzyme inhibitors.[6] The ethylamino side chain could mimic a substrate's amine moiety, targeting enzymes like dipeptidyl peptidase-IV (DPP-IV), α-glucosidase, or N-acylethanolamine acid amidase (NAAA).[4][6][8]

-

G-Protein Coupled Receptor (GPCR) Modulator: The structural motifs are reminiscent of ligands for CNS receptors. The pyrrolidine core and basic amine are common features in serotonergic or dopaminergic ligands.[9]

-

Ion Channel Modulator: Pyrrolidine derivatives have been explored as modulators of ion channels, such as the HCN2 channel, which is implicated in psychiatric disorders.[10]

A Phased Experimental Approach to MOA Determination

A systematic, multi-tiered approach is essential to efficiently elucidate the mechanism of action. We propose a workflow progressing from broad, high-throughput screening to specific, hypothesis-driven validation.

Caption: Phased workflow for MOA determination of Compound X.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key phases of the investigation.

Phase 1: Target Identification and Initial Screening

Protocol 3.1.1: In Silico Pharmacophore Modeling and Target Prediction

-

Objective: To generate a 3D pharmacophore model of Compound X and use it to screen virtual libraries of known biological targets to identify potential protein binding partners.

-

Causality: This computational first-pass approach leverages the 3D structure of the molecule to predict its interaction profile, narrowing the field of potential targets and saving significant resources in wet-lab screening.[11][12]

-

Methodology:

-

Generate a low-energy 3D conformer of Compound X using computational chemistry software (e.g., MOE, Catalyst).[11]

-

Identify key pharmacophoric features: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (HY), and Positive Ionizable (PI) centers.[13]

-

Construct a pharmacophore query based on the spatial arrangement of these features.

-

Utilize the query to screen a database of protein binding sites (e.g., PDB, sc-PDB).

-

Rank potential targets based on fit scores and visual inspection of the docked pose.

-

Prioritize targets from physiologically relevant classes based on the initial hypotheses (e.g., CNS receptors, metabolic enzymes).

-

Protocol 3.1.2: Broad Panel Radioligand Binding and Enzyme Inhibition Assays

-

Objective: To empirically screen Compound X against a large panel of known receptors, ion channels, transporters, and enzymes to identify primary hits.

-

Causality: An unbiased, broad screen is the most effective way to identify unexpected activities and provides a self-validating system by testing numerous targets simultaneously. A null result across the panel is as informative as a positive hit.

-

Methodology:

-

Engage a contract research organization (CRO) offering a comprehensive safety pharmacology panel (e.g., Eurofins SafetyScreen 44 or similar).

-

Submit Compound X for screening at a standard concentration (typically 1-10 µM).

-

The assay format is typically competitive radioligand binding, where the displacement of a known high-affinity radiolabeled ligand by Compound X is measured.

-

For enzyme panels, the inhibition of substrate conversion is measured via colorimetric, fluorescent, or luminescent readouts.

-

Analyze the results, flagging any target where Compound X causes >50% inhibition or displacement as a "hit" for further investigation.

-

Phase 2: Hit Validation and Functional Characterization

Protocol 3.2.1: Dose-Response and Affinity of Binding (IC₅₀/Kᵢ Determination)

-

Objective: To confirm the hits from the primary screen and quantify the potency of Compound X at its target(s).

-

Causality: Establishing a dose-dependent effect is a critical pillar of pharmacology. This protocol validates that the observed interaction is not an artifact of a single high concentration and determines the affinity (Kᵢ), a key parameter for comparing compounds.

-

Methodology:

-

Prepare serial dilutions of Compound X, typically spanning 8-10 concentrations centered around the estimated IC₅₀.

-

Perform the same binding or enzyme assay as in the primary screen for each concentration.

-

Plot the percent inhibition/displacement against the log concentration of Compound X.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

For binding assays, convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Table 1: Hypothetical Hit Validation Data for Compound X

| Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |

| Serotonin Receptor 5-HT₂ₐ | Radioligand Binding | 75.2 | 35.8 | -1.05 |

| DPP-IV Enzyme | Enzyme Inhibition | 210.5 | N/A | -0.98 |

| Dopamine Receptor D₂ | Radioligand Binding | >10,000 | >5,000 | N/D |

| α-glucosidase | Enzyme Inhibition | >10,000 | N/A | N/D |

Protocol 3.2.2: Cell-Based Functional Assays

-

Objective: To determine if the binding of Compound X to a receptor target translates into a functional cellular response (i.e., agonism, antagonism, or inverse agonism).

-

Causality: Binding alone does not define a drug's action. A functional assay is required to understand the physiological consequence of target engagement.

-

Methodology (Example for a Gαq-coupled GPCR like 5-HT₂ₐ):

-

Culture cells stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293-5HT2A).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

To test for agonism: Add increasing concentrations of Compound X and measure the fluorescence signal change on a plate reader (e.g., FLIPR). A potent agonist will induce a robust signal.

-

To test for antagonism: Pre-incubate the cells with increasing concentrations of Compound X for 15-30 minutes. Then, challenge the cells with a known agonist (e.g., serotonin) at its EC₈₀ concentration. A competitive antagonist will cause a rightward shift in the agonist's dose-response curve.

-

Analyze the data to determine EC₅₀ (for agonists) or pA₂/Kₑ (for antagonists).

-

Caption: Hypothetical antagonistic action at a Gαq-coupled receptor.

Conclusion and Forward Path

This guide outlines a rigorous, logical, and technically detailed framework for elucidating the mechanism of action for a novel chemical entity, This compound . By progressing from broad, unbiased screening to specific, hypothesis-driven functional assays, researchers can systematically uncover the biological targets of this compound. The provided protocols are designed to be self-validating and are grounded in the extensive literature on the pharmacological versatility of the pyrrolidine scaffold. The ultimate characterization of this molecule will contribute valuable knowledge to the field and may uncover a novel therapeutic agent.

References

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). PubMed Central. [Link]

-

Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (n.d.). ACS Omega. [Link]

-

Rasmussen, C. R., et al. (1978). 2-Pyrrolidinylideneureas, a New Class of Central Nervous System Agents. Journal of Medicinal Chemistry, 21(10), 1044-54. [Link]

-

The Chemistry Behind Neurological Therapies: Focus on Pyrrolidine Derivatives. (2025). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). ResearchGate. [Link]

-

3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. (2022). PubMed Central. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

-

Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. (2025). ResearchGate. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

-

Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. (n.d.). PubMed Central. [Link]

-

Thyme, Oregano, and Cinnamon Essential Oils: Investigating Their Molecular Mechanism of Action for the Treatment of Bacteria-Induced Cystitis. (2026). ACS Omega. [Link]

-

(S)-()-2-(Aminomethyl)pyrrolidine. (n.d.). MySkinRecipes. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. [Link]

-

Synthesis and Biological Activity Study of Some New Substituted Pyrrolidines. (n.d.). Iraqi National Journal of Chemistry. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. [Link]

-

Traxler, P., et al. (1997). Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 40(22), 3601-16. [Link]

-

One Step Forward in Understanding the Mechanism of Action of Wood Vinegar: Gas Exchange Analysis Reveals New Information. (n.d.). MDPI. [Link]

-

Experimental training in molecular pharmacology education based on drug–target interactions. (2023). PubMed Central. [Link]

-

Conformational sampling of druglike molecules with MOE and catalyst: implications for pharmacophore modeling and virtual screening. (2006). Journal of Chemical Information and Modeling, 46(6), 2724-35. [Link]

-

PharmRL: Pharmacophore elucidation with Deep Geometric Reinforcement Learning. (n.d.). PubMed Central. [Link]

-

CLINICAL TRIAL PROTOCOL A Phase II, Randomized, Double-blind, Placebo-controlled Study to Evaluate the Safety and Efficacy of TJ. (2017). I-Mab Biopharma. [Link]

-

Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. (2007). Farmaco, 62(3), 223-33. [Link]

-

Pharmacophore Modeling of N -alkyltheobromine as Histamine-H1 Receptor Antagonist. (2015). International Journal of Pharma and Bio Sciences. [Link]

-

Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). MDPI. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Pyrrolidinylideneureas, a new class of central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Conformational sampling of druglike molecules with MOE and catalyst: implications for pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]